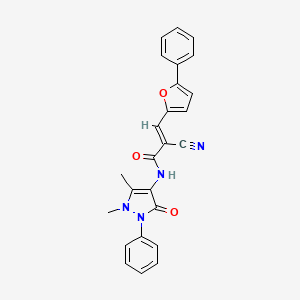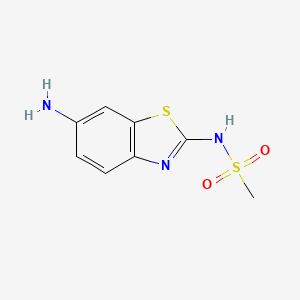![molecular formula C11H14ClF2N B2890928 [1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride CAS No. 1909335-91-6](/img/structure/B2890928.png)
[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride: is a chemical compound with the molecular formula C11H14ClF2N and a molecular weight of 233.69 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyclobutyl ring substituted with a difluorophenyl group and a methanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require an inert atmosphere and room temperature storage .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the difluorophenyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the difluorophenyl ring, where fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of difluorophenyl and cyclobutyl groups on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Industry: In industrial settings, this compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride involves its interaction with molecular targets, likely through the difluorophenyl and cyclobutyl groups. These interactions can influence various pathways, depending on the specific biological or chemical context. Detailed studies on its mechanism of action are limited, but it is believed to exert effects through binding to specific receptors or enzymes.
Comparación Con Compuestos Similares
- 1-(2,6-Difluorophenyl)cyclobutanemethanamine
- 2-Amino-4-isopropyl-5-methylthiazole
- N-Decylpropane-1,3-diamine
Comparison: Compared to similar compounds, [1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both difluorophenyl and cyclobutyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Propiedades
IUPAC Name |
[1-(2,6-difluorophenyl)cyclobutyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11;/h1,3-4H,2,5-7,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOVYBJHTVUHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=C(C=CC=C2F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2890847.png)
![N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide](/img/structure/B2890849.png)

![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2890853.png)





![2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2890865.png)

![3-(4-Tert-butylphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2890867.png)

